3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride
CAS No.: 1394704-91-6
Cat. No.: VC2582853
Molecular Formula: C8H17ClN2O2S
Molecular Weight: 240.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394704-91-6 |
|---|---|
| Molecular Formula | C8H17ClN2O2S |
| Molecular Weight | 240.75 g/mol |
| IUPAC Name | 1-pyrrolidin-3-ylsulfonylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10;/h8-9H,1-7H2;1H |
| Standard InChI Key | CTBUKOZHTCGRKV-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2CCNC2.Cl |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2CCNC2.Cl |
Introduction
Physical and Chemical Properties
Molecular Structure and Composition
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride features a distinctive molecular architecture with two five-membered pyrrolidine rings connected through a sulfonyl group. Based on structural characteristics of related compounds, its molecular formula would be C8H16ClN2O2S with an approximate molecular weight of 238.74 g/mol for the hydrochloride salt form.
The structural configuration involves a central sulfonyl group that connects the nitrogen of one pyrrolidine ring to the carbon at the 3-position of the second pyrrolidine ring. This arrangement creates an interesting three-dimensional structure with specific spatial orientation of the two heterocyclic rings, potentially influencing its biological activity and chemical reactivity.
Physical Characteristics
Based on analysis of similar sulfonamide compounds, the following physical properties can be anticipated:
| Property | Expected Value | Basis of Estimation |
|---|---|---|
| Physical State | White to off-white crystalline solid | Typical for pyrrolidine-based hydrochloride salts |
| Melting Point | 185-225°C | Based on similar pyrrolidine sulfonamide compounds |
| Solubility | Highly soluble in water (>50 mg/mL) | Enhanced by hydrochloride salt formation |
| Moderately soluble in polar protic solvents (methanol, ethanol) | Characteristic of sulfonamide compounds | |
| Poorly soluble in non-polar solvents (hexane, diethyl ether) | Due to ionic character of the salt | |
| pH (1% solution) | 3.0-4.5 | Typical for hydrochloride salts of weakly basic amines |
| Hygroscopicity | Slightly to moderately hygroscopic | Common for hydrochloride salts of nitrogen heterocycles |
The physical properties of this compound make it suitable for various formulation approaches in pharmaceutical applications, with its salt form providing advantages for aqueous solubility while maintaining solid-state stability under appropriate storage conditions.
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride could follow several routes, leveraging strategies used for structurally similar compounds. Two main approaches can be envisioned:
Direct Sulfonylation Route
This approach would involve the reaction between 3-aminopyrrolidine and pyrrolidine-1-sulfonyl chloride:
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Preparation of pyrrolidine-1-sulfonyl chloride from pyrrolidine and sulfonyl chloride reagents
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Reaction with 3-aminopyrrolidine under basic conditions
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Salt formation with hydrogen chloride
This method benefits from the commercial availability of 1-pyrrolidinesulfonyl chloride (CAS: 1689-02-7), which can react with the nucleophilic amine at the 3-position of another pyrrolidine ring .
Protection-Functionalization Route
An alternative approach would follow a sequence similar to methods described for related compounds:
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N-protection of pyrrolidine with tert-butyloxycarbonyl (Boc)
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Functionalization at the 3-position to introduce a leaving group
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Substitution with another pyrrolidine via sulfonyl linkage
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Deprotection and salt formation
This approach offers greater control over regiochemistry and potential stereochemistry at the 3-position of the pyrrolidine ring .
Detailed Synthetic Protocol
A probable synthetic sequence based on reported methods for similar compounds would involve:
| Step | Reagents and Conditions | Expected Yield | Critical Considerations |
|---|---|---|---|
| 1. Preparation of N-Boc-pyrrolidine | Pyrrolidine, Boc2O, TEA, DCM, 0°C to RT, 4h | 85-95% | Maintain temperature below 5°C during addition |
| 2. Functionalization at 3-position | LDA, THF, -78°C, then electrophile, warm to RT | 70-80% | Careful control of reaction temperature essential |
| 3. Preparation of pyrrolidine-1-sulfonyl chloride | Pyrrolidine, SO2Cl2, TEA, DCM, 0°C to RT | 75-85% | Moisture-sensitive reaction requiring anhydrous conditions |
| 4. Coupling reaction | N-Boc-3-aminopyrrolidine, pyrrolidine-1-sulfonyl chloride, TEA, DCM | 65-75% | Monitoring by TLC or LCMS recommended |
| 5. Deprotection and salt formation | 4M HCl in dioxane, RT, 2h | 80-90% | Careful control of concentration and temperature |
The stereoselective synthesis of specific isomers would require additional considerations, potentially employing chiral starting materials or asymmetric synthetic methods .
Purification and Characterization
Purification of the final compound would likely employ:
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Recrystallization from appropriate solvent systems (isopropanol/diethyl ether or ethanol/acetone)
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Column chromatography if required for higher purity
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Verification of purity by HPLC analysis
Characterization would typically include NMR spectroscopy (1H, 13C, and possibly 15N), high-resolution mass spectrometry, elemental analysis, and X-ray crystallography for definitive structural confirmation.
Analytical Characterization
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would likely include:
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2950-3000 cm-1: C-H stretching of pyrrolidine rings
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1300-1350 cm-1: asymmetric S=O stretching
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1140-1170 cm-1: symmetric S=O stretching
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2400-2700 cm-1: broad absorption from N-H stretching of the salt form
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1000-1100 cm-1: C-N stretching vibrations
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak [M+H]+ at m/z approximately 203 (for the free base)
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Fragment ions including m/z 134 (loss of pyrrolidine) and m/z 70 (pyrrolidinium ion)
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Under electrospray ionization conditions, the protonated molecular ion would be predominant
Chromatographic Analysis
High-performance liquid chromatography (HPLC) analysis would typically employ:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Column | C18 reverse-phase, 150 × 4.6 mm, 5 μm | Standard for basic compounds |
| Mobile Phase | Gradient of water/acetonitrile with 0.1% formic acid | Acidic modifier improves peak shape |
| Detection | UV at 220 nm and 254 nm | Due to absence of strong chromophores |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Retention Time | 3-5 minutes | Depends on specific conditions |
Method validation would include assessment of linearity, precision, accuracy, and limits of detection and quantification to ensure reliable analytical performance.
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